

Atuveciclib: A Deep Dive into its Cellular Target and Mechanism of Action

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Compound of Interest

Compound Name: BAY1143572

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Introduction

Atuveciclib (formerly BAY 1143572) is a potent and highly selective, orally bioavailable small molecule inhibitor that has garnered significant interest in the field of oncology.[1][2] This technical guide provides an in-depth exploration of the cellular target of Atuveciclib, its mechanism of action, and the key experimental data that underpin our understanding of this compound. Detailed protocols for the pivotal experiments are also provided to enable researchers to further investigate its biological activities.

The Primary Cellular Target of Atuveciclib: P-TEFb (CDK9/Cyclin T1)

The primary cellular target of Atuveciclib is the Positive Transcription Elongation Factor b (P-TEFb), a critical regulator of gene transcription.[3][4] P-TEFb is a heterodimeric protein complex composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner, most commonly Cyclin T1.[3][4][5]

The significance of P-TEFb in cancer lies in its role in facilitating the transcription of key proto-oncogenes and anti-apoptotic proteins, such as MYC and MCL1.[6] Overactivity of P-TEFb is a hallmark of several cancers, making it an attractive therapeutic target.[3] Atuveciclib exerts its

anti-neoplastic effects by directly binding to and inhibiting the kinase activity of CDK9 within the P-TEFb complex.[3][4]

Mechanism of Action: Inhibition of Transcriptional Elongation

Atuveciclib's mechanism of action is centered on the inhibition of CDK9-mediated phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAP II).[3][4][7] This phosphorylation event, specifically at Serine 2 of the heptapeptide repeats (YSPTSPS) of the CTD, is a crucial step for the transition of RNAP II from a paused state at the promoter to a productive elongation phase of transcription.[5][7]

By inhibiting CDK9, Atuveciclib prevents the phosphorylation of RNAP II, effectively stalling transcriptional elongation.[3][4] This leads to a rapid downregulation of short-lived messenger RNAs (mRNAs) that encode for key survival proteins in cancer cells.[6] The ultimate cellular consequences of this transcriptional blockade are the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily at the G1 phase.[7]

Quantitative Data: Potency and Selectivity

Atuveciclib is characterized by its high potency against CDK9 and its remarkable selectivity over other cyclin-dependent kinases and a broader panel of kinases. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the drug.

Target	IC50 (nM)	Reference
CDK9/CycT1	13	[1] [8]
CDK9/CycT1 (h)	6	[9]
CDK2/CycE (h)	>1000	
CDK3/CycE (h)	890	
GSK3 α	45	
GSK3 β	87	[1] [2]

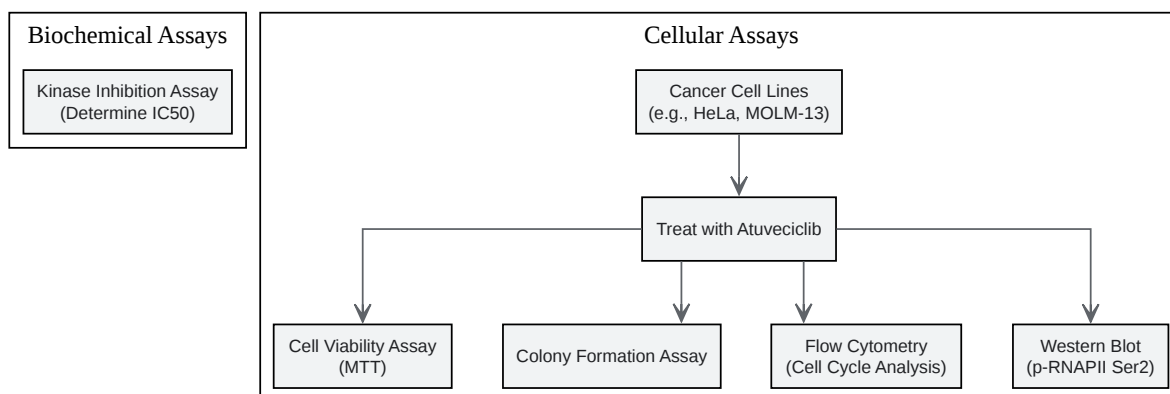
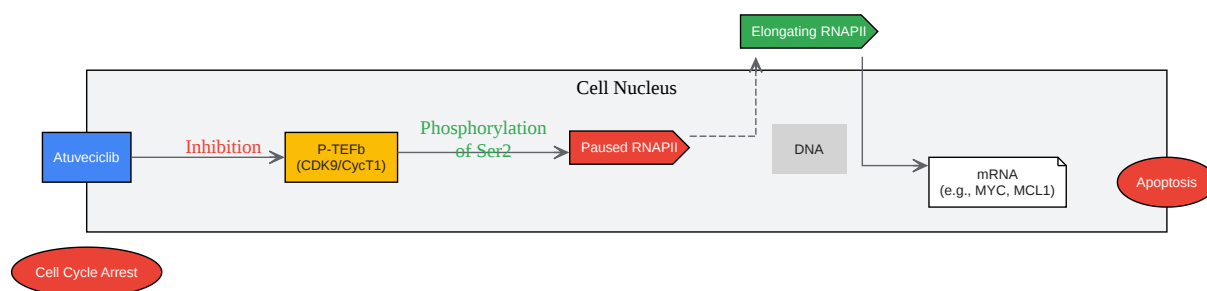
Table 1: In vitro inhibitory activity of Atuveciclib against various kinases. The IC50 values demonstrate the high potency and selectivity of Atuveciclib for CDK9 over other kinases. (h) indicates human recombinant enzyme.

Cell Line	IC50 (nM)	Reference
HeLa	920	[1]
MOLM-13	310	[1]
MV4-11	890	[1]

Table 2: Anti-proliferative activity of Atuveciclib in various cancer cell lines. The IC50 values represent the concentration of Atuveciclib required to inhibit cell proliferation by 50%.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.



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